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Compound of Interest

Compound Name: Isobutyl butyrate

Cat. No.: B008406

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl butyrate (2-methylpropyl butanoate) is a butyrate ester recognized for its
characteristic sweet and fruity aroma, reminiscent of pineapple and banana.[1] It is widely used
as a flavoring agent in the food and confectionery industries and as a fragrance ingredient.[1] A
thorough understanding of its physicochemical and thermodynamic properties is crucial for its
application, quality control, and for researchers in drug development who may use it as a
starting material or encounter it as a metabolite. This technical guide provides a comprehensive
overview of both the theoretical and experimental properties of isobutyl butyrate, with a focus
on computational prediction methods and detailed experimental protocols.

Core Physicochemical and Thermodynamic
Properties

A summary of the key physicochemical and thermodynamic properties of isobutyl butyrate is
presented below. These values, largely determined through experimental methods, serve as a
benchmark for theoretical calculations.
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Property Experimental Value Reference
Molecular Formula CsH1602 [1]
Molecular Weight 144.21 g/mol [1]

Boiling Point 156.9 - 158 °C at 760 mmHg [1112][3]
Density 0.858 - 0.863 g/mL at 20-25 °C  [1][2][4]

Refractive Index

1.402 - 1.405 at 20 °C

[1]14]

Vapor Pressure

2.91 mmHg at 25 °C

[5]

LogP (Octanol-Water Partition

. 2.76 [1]I3]
Coefficient)
Slightly soluble in water;
Solubility soluble in most fixed oils and [1][2]
alcohol; insoluble in glycerol.
Flash Point 114 °F (45.6 °C) [3]

Theoretical Calculation Methodologies

The prediction of molecular properties through computational methods is a cornerstone of

modern chemistry, offering insights into the behavior of substances without the need for

extensive experimentation. The primary theoretical approaches applicable to isobutyl butyrate

include quantum mechanical methods and Quantitative Structure-Property Relationship

(QSPR) models.

Quantum Mechanical Methods: Ab Initio and Density
Functional Theory (DFT)

Quantum mechanical methods, such as ab initio calculations and Density Functional Theory

(DFT), are powerful tools for predicting the properties of molecules from first principles, based

on solving the Schrddinger equation.[6]

¢ Ab Initio Methods: These methods use fundamental physical constants and the principles of

guantum mechanics to calculate molecular properties.[7] The Hartree-Fock method is a
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foundational ab initio approach, though more accurate results are often obtained with
methods that include electron correlation, such as Mgller-Plesset perturbation theory (e.g.,
MP2).[7] For esters, ab initio calculations have been successfully used to determine
thermodynamic properties like enthalpies of formation.[8]

» Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that
calculates the electronic structure of atoms, molecules, and solids.[9] It is generally less
computationally intensive than high-level ab initio methods while providing excellent
accuracy for a wide range of properties.[10] DFT can be employed to predict geometries,
vibrational frequencies (for IR spectra simulation), and thermodynamic properties of esters.
[10] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) is crucial for
obtaining accurate results.[11]

The general workflow for calculating properties using these methods is depicted in the following
diagram.
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Caption: A logical workflow for the theoretical calculation of molecular properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods that correlate the structural or property-descriptive
features of molecules (known as molecular descriptors) with their physicochemical properties.
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[12][13] These models are particularly useful for predicting properties of large sets of
compounds or when quantum mechanical calculations are computationally prohibitive.

Atypical QSPR study involves:

o Data Set Collection: Assembling a set of molecules with known experimental values for the
property of interest.

o Descriptor Calculation: Generating a large number of molecular descriptors that encode
topological, geometrical, electronic, and constitutional features of the molecules.

o Model Development: Using statistical methods like Multiple Linear Regression (MLR) or
machine learning algorithms to build a mathematical model that relates the descriptors to the
property.[14]

» Model Validation: Assessing the predictive power of the model using internal and external
validation techniques.

For isobutyl butyrate, a QSPR model could be developed to predict properties like its boiling
point by training on a dataset of other esters with known boiling points.[15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and
reproducible data. The following sections outline the methodologies for determining key
properties of isobutyl butyrate.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the
surrounding atmospheric pressure.

Apparatus:
e Thiele tube or a beaker with heating oil (e.g., paraffin oil)

e Thermometer
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Small test tube (fusion tube)

Capillary tube (sealed at one end)

Heating source (e.g., Bunsen burner or hot plate)

Stand and clamp

Procedure:

Fill the Thiele tube or beaker with a suitable heating oil.
e Place a small amount of isobutyl butyrate into the small test tube.
« Invert the sealed capillary tube and place it inside the test tube containing the sample.

 Attach the test tube to the thermometer and immerse them in the heating oil, ensuring the
sample is below the oil level.

o Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from
the open end of the capillary tube.

o Continue heating until a continuous and rapid stream of bubbles is observed.
e Turn off the heat and allow the apparatus to cool slowly.

e The boiling point is the temperature at which the bubbling stops and the liquid just begins to
be drawn back into the capillary tube.[16][17]

Determination of Density

Density is the mass per unit volume of a substance.
Apparatus:
o Pycnometer (a flask with a specific volume)

» Analytical balance
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o Water bath for temperature control
Procedure:
o Clean and dry the pycnometer thoroughly and determine its mass.

« Fill the pycnometer with distilled water and place it in a water bath at a constant temperature
(e.g., 20 °C) until it reaches thermal equilibrium.

o Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh
it.

o Empty and dry the pycnometer, then fill it with isobutyl butyrate.
» Repeat the process of temperature equilibration and weighing.

e The density of isobutyl butyrate is calculated using the masses of the water and the
sample, and the known density of water at the experimental temperature.[18]

Alternatively, a hydrometer or an oscillating U-tube density meter can be used for a more rapid
measurement.[18]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it
enters a material.

Apparatus:

e Abbe refractometer

o Constant temperature water bath
e Dropper

Procedure:

o Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
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e Ensure the prism surfaces are clean and dry.
e Place a few drops of isobutyl butyrate onto the prism surface.

» Close the prisms and allow the sample to reach the desired temperature by circulating water
from the water bath.

o Adjust the refractometer until the dividing line between the light and dark fields is sharp and
centered in the crosshairs.

Read the refractive index from the instrument's scale.[1][19]

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its
condensed phases at a given temperature in a closed system.

Apparatus:

 Static or dynamic vapor pressure apparatus

e Pressure sensor

o Temperature-controlled chamber

Procedure (Static Method):

o A small amount of isobutyl butyrate is placed in a thermostated, evacuated vessel.
o The sample is allowed to equilibrate at a set temperature.

e The pressure inside the vessel, which is the vapor pressure of the substance at that
temperature, is measured using a pressure sensor.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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GC-MS is a powerful technique for separating, identifying, and quantifying the components of a
volatile sample.

Apparatus:

Gas chromatograph coupled to a mass spectrometer

Appropriate capillary column (e.g., DB-5ms)

Syringe for sample injection

Vials for sample and standard preparation
Procedure:

o Sample Preparation: Prepare a dilute solution of isobutyl butyrate in a suitable solvent
(e.g., hexane or dichloromethane). An internal standard may be added for quantitative
analysis.[20]

o GC-MS Parameters: Set the instrument parameters, including the injector temperature, oven
temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization
mode, mass range).[21]

e Injection: Inject a small volume (e.g., 1 pyL) of the prepared sample into the GC.

e Analysis: The components of the sample are separated in the GC column and then detected
by the mass spectrometer, which provides a mass spectrum for each component.

« Identification: The mass spectrum of the isobutyl butyrate peak is compared with a library
of known spectra (e.g., NIST) for confirmation. The retention time is also a key identifier.

The following diagram illustrates a general experimental workflow.
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Caption: A generalized workflow for the experimental determination of a physical property.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental
approaches to characterizing the properties of isobutyl butyrate. While experimental
measurements provide benchmark data, computational methods like DFT and QSPR offer

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b008406?utm_src=pdf-body-img
https://www.benchchem.com/product/b008406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

powerful predictive capabilities that can accelerate research and development. The provided
protocols serve as a practical guide for researchers seeking to measure these properties in a
laboratory setting. A combined approach, where theoretical calculations are validated by
experimental data, represents the most robust strategy for understanding the chemical and
physical behavior of isobutyl butyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/18641/18590
https://www.semanticscholar.org/paper/Prediction-of-Normal-Boiling-Points-of-Hydrocarbons-Wessel-Jurs/0395449defb57a8513b1488e148a8faec6aa94a2
https://www.semanticscholar.org/paper/Prediction-of-Normal-Boiling-Points-of-Hydrocarbons-Wessel-Jurs/0395449defb57a8513b1488e148a8faec6aa94a2
http://vijaynazare.weebly.com/uploads/1/1/2/4/11245229/melting_boiling.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.2B%3A_Step-by-Step_Procedures_for_Boiling_Point_Determination
https://knowledge.reagecon.com/density-measurement-and-density-standards/
https://www.schoolphysics.co.uk/age16-19/Optics/Refraction/text/Refractive_index_measurement/index.html
https://www.benchchem.com/pdf/Application_Note_Analysis_of_Isoamyl_Butyrate_by_Gas_Chromatography_Mass_Spectrometry.pdf
https://www.ijpsonline.com/articles/flavor-characterization-and-imitation-flavor-identification-using-gas-chromatographyorbitrap-mass-spectrometry-fingerpri.pdf
https://www.benchchem.com/product/b008406#theoretical-calculation-of-isobutyl-butyrate-properties
https://www.benchchem.com/product/b008406#theoretical-calculation-of-isobutyl-butyrate-properties
https://www.benchchem.com/product/b008406#theoretical-calculation-of-isobutyl-butyrate-properties
https://www.benchchem.com/product/b008406#theoretical-calculation-of-isobutyl-butyrate-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

